RORβ Inverse Agonist Activity Compared to Class-Leading RORγt Oxadiazole–Thiazoles
The only publicly available quantitative bioactivity datum for this compound is an RORβ inverse agonist IC₅₀ of 20,000 nM (20 µM), measured in a GAL4-fused RORβ LBD reporter assay in HEK293T cells [1]. For context, optimized oxadiazole–thiazole RORγt inverse agonists from the Steeneck et al. series achieve RORγt IC₅₀ values of 8–11 nM in analogous cellular reporter-gene assays [REFS-2, REFS-3]. This approximately 2,000-fold difference, while derived from related but distinct receptor isoforms (RORβ vs. RORγt), illustrates how the specific 2-methylthiazol-4-yl substitution delivers only weak activity at RORβ and has not been profiled for RORγt or other ROR isoforms. No head-to-head comparator data are available for this exact compound.
| Evidence Dimension | Inverse agonist potency at nuclear receptor ROR isoforms (cellular reporter-gene assay) |
|---|---|
| Target Compound Data | RORβ IC₅₀ = 20,000 nM (20 µM) [1] |
| Comparator Or Baseline | Class-level RORγt oxadiazole–thiazole: IC₅₀ = 8–11 nM (Steeneck et al. optimized compounds) [REFS-2, REFS-3] |
| Quantified Difference | ~2,000-fold weaker than best-in-class oxadiazole–thiazole RORγt inverse agonists (note: different ROR isoform) |
| Conditions | GAL4-fused RORβ LBD; HEK293T cells; dual luciferase reporter assay; 24 h incubation [1] |
Why This Matters
Users screening for ROR isoform modulators must recognize that this compound shows only weak (~20 µM) activity at RORβ and has no reported activity at RORγt, making it unsuitable as a positive control for RORγt–Th17 pathway studies without further profiling.
- [1] BindingDB Entry BDBM50610595 / CHEMBL5279688. RORβ inverse agonist IC₅₀ = 20,000 nM. Assay: Inverse agonist activity at human GAL4-fused RORβ LBD transfected in HEK293T cells; dual luciferase reporter assay; 24 h. View Source
- [2] BindingDB Ki Summary. Steeneck, C. et al. (2020). RORγt inverse agonist IC₅₀ = 8.0 ± n/a nM. View Source
- [3] Steeneck, C. et al. (2020). Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorg. Med. Chem. Lett., 30(12), 127200. Optimized compounds IC₅₀ ~11 nM. View Source
